Cas no 2138127-85-0 (4-[2-(Dimethylamino)ethyl]piperidine-1-sulfonyl chloride)
![4-[2-(Dimethylamino)ethyl]piperidine-1-sulfonyl chloride structure](https://www.kuujia.com/scimg/cas/2138127-85-0x500.png)
4-[2-(Dimethylamino)ethyl]piperidine-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2138127-85-0
- EN300-1154992
- 4-[2-(dimethylamino)ethyl]piperidine-1-sulfonyl chloride
- 4-[2-(Dimethylamino)ethyl]piperidine-1-sulfonyl chloride
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- Inchi: 1S/C9H19ClN2O2S/c1-11(2)6-3-9-4-7-12(8-5-9)15(10,13)14/h9H,3-8H2,1-2H3
- InChI Key: OHTDTOIYFWMTNP-UHFFFAOYSA-N
- SMILES: ClS(N1CCC(CCN(C)C)CC1)(=O)=O
Computed Properties
- Exact Mass: 254.0855767g/mol
- Monoisotopic Mass: 254.0855767g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 49Ų
4-[2-(Dimethylamino)ethyl]piperidine-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1154992-2.5g |
4-[2-(dimethylamino)ethyl]piperidine-1-sulfonyl chloride |
2138127-85-0 | 2.5g |
$1848.0 | 2023-06-09 | ||
Enamine | EN300-1154992-10.0g |
4-[2-(dimethylamino)ethyl]piperidine-1-sulfonyl chloride |
2138127-85-0 | 10g |
$4052.0 | 2023-06-09 | ||
Enamine | EN300-1154992-0.5g |
4-[2-(dimethylamino)ethyl]piperidine-1-sulfonyl chloride |
2138127-85-0 | 0.5g |
$905.0 | 2023-06-09 | ||
Enamine | EN300-1154992-1.0g |
4-[2-(dimethylamino)ethyl]piperidine-1-sulfonyl chloride |
2138127-85-0 | 1g |
$943.0 | 2023-06-09 | ||
Enamine | EN300-1154992-0.05g |
4-[2-(dimethylamino)ethyl]piperidine-1-sulfonyl chloride |
2138127-85-0 | 0.05g |
$792.0 | 2023-06-09 | ||
Enamine | EN300-1154992-0.1g |
4-[2-(dimethylamino)ethyl]piperidine-1-sulfonyl chloride |
2138127-85-0 | 0.1g |
$829.0 | 2023-06-09 | ||
Enamine | EN300-1154992-5.0g |
4-[2-(dimethylamino)ethyl]piperidine-1-sulfonyl chloride |
2138127-85-0 | 5g |
$2732.0 | 2023-06-09 | ||
Enamine | EN300-1154992-0.25g |
4-[2-(dimethylamino)ethyl]piperidine-1-sulfonyl chloride |
2138127-85-0 | 0.25g |
$867.0 | 2023-06-09 |
4-[2-(Dimethylamino)ethyl]piperidine-1-sulfonyl chloride Related Literature
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
Additional information on 4-[2-(Dimethylamino)ethyl]piperidine-1-sulfonyl chloride
Introduction to 4-[2-(Dimethylamino)ethyl]piperidine-1-sulfonyl chloride (CAS No. 2138127-85-0)
4-[2-(Dimethylamino)ethyl]piperidine-1-sulfonyl chloride, identified by its CAS number 2138127-85-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as intermediates in the synthesis of various bioactive molecules. The structural features of 4-[2-(Dimethylamino)ethyl]piperidine-1-sulfonyl chloride, particularly its piperidine ring substituted with a dimethylaminoethyl side chain and a sulfonyl chloride functional group, make it a versatile building block for the development of novel therapeutic agents.
The significance of this compound lies in its potential applications across multiple domains, including drug discovery, agrochemicals, and material science. In pharmaceutical research, sulfonyl chlorides are often employed as key intermediates in the synthesis of sulfonamide derivatives, which are known for their broad spectrum of biological activities. The piperidine moiety, a common pharmacophore in many drugs, contributes to the compound's solubility and bioavailability, making it an attractive scaffold for medicinal chemists.
Recent advancements in synthetic methodologies have enhanced the accessibility of 4-[2-(Dimethylamino)ethyl]piperidine-1-sulfonyl chloride, enabling more efficient and scalable production processes. These improvements have opened new avenues for its use in large-scale drug manufacturing and research initiatives. For instance, the compound has been utilized in the synthesis of protease inhibitors, which are critical in treating conditions such as HIV/AIDS and cancer. The sulfonyl chloride group facilitates nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups onto the piperidine core.
The dimethylaminoethyl side chain in 4-[2-(Dimethylamino)ethyl]piperidine-1-sulfonyl chloride adds another layer of functionality to the molecule. This group not only enhances solubility but also provides a site for further chemical modifications. Researchers have leveraged this feature to develop compounds with improved pharmacokinetic properties, such as enhanced blood-brain barrier penetration. Such modifications are essential for designing drugs that can effectively target central nervous system disorders.
In addition to its pharmaceutical applications, 4-[2-(Dimethylamino)ethyl]piperidine-1-sulfonyl chloride has shown promise in the development of agrochemicals. Sulfonyl chlorides are known to exhibit herbicidal and fungicidal properties, making them valuable components in crop protection formulations. The structural versatility of this compound allows chemists to tailor its properties for specific agricultural needs, such as improving yield or enhancing resistance to pests and diseases.
The compound's reactivity also makes it a valuable tool in material science. Researchers have explored its use in polymer chemistry, where sulfonyl chlorides can serve as crosslinking agents or monomers. The ability to modify the piperidine ring and the dimethylaminoethyl side chain provides a high degree of flexibility in designing novel materials with tailored properties.
One of the most compelling aspects of 4-[2-(Dimethylamino)ethyl]piperidine-1-sulfonyl chloride is its role in enabling innovative drug discovery strategies. The compound's intermediate nature allows for rapid screening and optimization of lead compounds. High-throughput screening (HTS) techniques have been particularly effective in identifying derivatives with enhanced biological activity. For example, researchers have used this compound to develop kinase inhibitors, which are crucial in targeted cancer therapies.
The synthesis of 4-[2-(Dimethylamino)ethyl]piperidine-1-sulfonyl chloride typically involves multi-step reactions starting from commercially available precursors. Advances in catalytic systems have streamlined these processes, reducing reaction times and improving yields. Transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this molecule efficiently.
The safety profile of 4-[2-(Dimethylamino)ethyl]piperidine-1-sulfonyl chloride is another critical consideration. While sulfonyl chlorides can be reactive due to the presence of the chlorine atom, proper handling protocols ensure that they remain safe to use in controlled laboratory environments. Researchers adhere to stringent guidelines to minimize risks associated with their handling and storage.
In conclusion,4-[2-(Dimethylamino)ethyl]piperidine-1-sulfonyl chloride (CAS No. 2138127-85-0) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and material science. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules with diverse therapeutic potential. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an even greater role in advancing scientific innovation.
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